Desmethylolanzapine dihydrochloride
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Overview
Description
Desmethylolanzapine dihydrochloride is a chemical compound that serves as the primary metabolite of olanzapine, an atypical antipsychotic drug marketed under the brand name Zyprexa®. Olanzapine is widely used in the treatment of schizophrenia and bipolar disorder. This compound is often utilized in clinical and forensic toxicology, therapeutic drug monitoring, and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethylolanzapine dihydrochloride can be synthesized through the N-demethylation of olanzapine. This process typically involves the use of strong bases such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide. The reaction is often carried out under controlled temperature conditions to ensure optimal yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve phase transfer catalysis (PTC) techniques, which can enhance reaction rates and yields. Microwave irradiation or ultrasound may also be employed to further improve efficiency. The use of eco-friendly solvents such as choline chloride/urea (natural deep eutectic solvent) has been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Desmethylolanzapine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Desmethylolanzapine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
Desmethylolanzapine dihydrochloride exerts its effects by interacting with multiple neuronal receptors. It acts as an antagonist at dopamine receptors (D1, D2, D3, D4) and serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6). Additionally, it targets alpha-1 adrenergic receptors, histamine receptors (H1), and various muscarinic receptors. These interactions contribute to its antipsychotic and therapeutic effects .
Comparison with Similar Compounds
Olanzapine: The parent compound from which desmethylolanzapine dihydrochloride is derived.
2-Hydroxymethylolanzapine: Another metabolite of olanzapine.
Olanzapine N-oxide: A minor metabolite of olanzapine.
Uniqueness: this compound is unique due to its role as the primary metabolite of olanzapine, making it a crucial marker in therapeutic drug monitoring and clinical research. Its interactions with multiple neuronal receptors also distinguish it from other metabolites .
Properties
Molecular Formula |
C16H20Cl2N4S |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C16H18N4S.2ClH/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11;;/h2-5,10,17,19H,6-9H2,1H3;2*1H |
InChI Key |
XGWRUWDADADOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4.Cl.Cl |
Origin of Product |
United States |
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